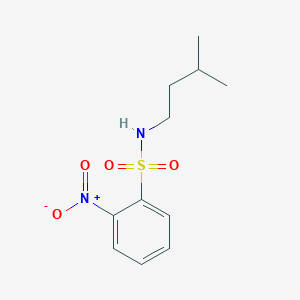![molecular formula C19H18N2O4 B5864545 3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5864545.png)
3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide, also known as MIBE, is a synthetic compound that has been extensively studied for its potential therapeutic properties. MIBE belongs to the class of isoxazole derivatives and has been found to have potent anticancer, anti-inflammatory, and neuroprotective effects.
作用機序
The mechanism of action of 3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation, including histone deacetylases and cyclooxygenase-2. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism and has been implicated in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is believed to contribute to its anticancer effects. This compound has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which is believed to contribute to its anti-inflammatory effects. Additionally, this compound has been found to increase the expression of neurotrophic factors, which is believed to contribute to its neuroprotective effects.
実験室実験の利点と制限
3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it a useful tool for studying its effects on various biological systems. Additionally, this compound has been found to have potent effects at relatively low concentrations, which makes it a cost-effective tool for studying its effects. However, this compound also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Additionally, this compound has not been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for studying 3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide. One area of research is to further elucidate its mechanism of action and identify the specific pathways that are involved in its anticancer, anti-inflammatory, and neuroprotective effects. Another area of research is to study the pharmacokinetics and pharmacodynamics of this compound in animals and humans to better understand its potential clinical applications. Additionally, there is a need for further studies to investigate the safety and toxicity of this compound in animals and humans. Finally, there is a need for studies to investigate the potential synergistic effects of this compound with other anticancer, anti-inflammatory, and neuroprotective agents.
合成法
3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide can be synthesized using a multi-step process that involves the condensation of 4-methoxyphenylhydrazine with 3-bromo-5-methoxybenzaldehyde to form 3-(4-methoxyphenyl)-5-methoxy-1H-isoxazole. This compound is then reacted with 4-chloromethylbenzoic acid to form this compound. The synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide has been extensively studied for its potential therapeutic properties. It has been found to have potent anticancer effects and has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to have anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been found to have neuroprotective effects and has been shown to protect neurons from damage in animal models of neurodegenerative diseases.
特性
IUPAC Name |
3-methoxy-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-8-6-13(7-9-15)18-11-17(25-21-18)12-20-19(22)14-4-3-5-16(10-14)24-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVGPRIJNQHQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B5864464.png)

![7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5864493.png)
![2-{[2-(4-morpholinyl)ethoxy]carbonyl}benzoic acid](/img/structure/B5864501.png)


![N-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5864515.png)
![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5864521.png)


![4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzonitrile](/img/structure/B5864560.png)
![{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5864568.png)
